

Application Notes and Protocols: Cross-Metathesis for the Synthesis of Dimethyl Muconate

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Compound of Interest

Compound Name: *cis,cis*-Dimethyl muconate

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Introduction

Cross-metathesis (CM) has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. This document provides detailed application notes and protocols for the synthesis of dialkyl muconates, specifically focusing on dimethyl muconate, via ruthenium-catalyzed cross-metathesis. This method is particularly relevant for the production of bio-derived polymers, as it can utilize renewable feedstocks. While biological fermentation processes typically yield the *cis,cis*-isomer of muconic acid, cross-metathesis reactions of bio-derived sorbates and acrylates selectively produce the *trans,trans*-isomer of dimethyl muconate.^{[1][2]} The *trans,trans*-isomer is a valuable precursor for the synthesis of renewable terephthalic acid, a key monomer in the production of polyethylene terephthalate (PET).^{[1][2]}

The use of ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, is crucial for these transformations due to their high reactivity and tolerance to various functional groups.^[3] The choice of catalyst significantly impacts reaction efficiency and product yield.^[1]

Reaction Scheme: Cross-Metathesis Synthesis of *trans,trans*-Dimethyl Muconate

The following diagram illustrates the general reaction scheme for the synthesis of *trans,trans*-dimethyl muconate from methyl sorbate and methyl acrylate using a ruthenium catalyst.

Cross-metathesis of methyl sorbate and methyl acrylate.

Quantitative Data Summary

The efficiency of the cross-metathesis reaction to produce dimethyl muconate is influenced by the choice of catalyst, temperature, and reactant ratios. The following tables summarize key quantitative data from reported experiments.

Table 1: Effect of Different Ruthenium Catalysts on the Cross-Metathesis of Ethyl Sorbate and Ethyl Acrylate[1]

Catalyst	Catalyst Type	Conversion (%)	Selectivity to Diethyl Muconate (%)	Yield (%)
I	Hoveyda-Grubbs 1st Gen.	25	40	10
II	Hoveyda-Grubbs 2nd Gen.	70	50	35
III	Grubbs 2nd Gen.	80	50	40
IV	Umicore M2	85	48	41

Reaction conditions: Ethyl sorbate (1 mmol), ethyl acrylate (2 mmol), catalyst (3 mol%), 323 K, 1 h, N₂ atmosphere.[1]

Table 2: Optimization of Reaction Conditions for the Cross-Metathesis of Methyl Sorbate and Methyl Acrylate using Catalyst IV (Umicore M2)[1]

Entry	Temperature (K)	Methyl Sorbate:Acrylate Ratio	Catalyst Loading (mol%)	Methyl Sorbate Conversion (%)	Dimethyl Muconate Yield (%)
1	298	1:2	3.0	30	15
2	298	1:3	3.0	35	18
3	298	1:4	3.0	40	20
4	323	1:2	3.0	85	41
5	323	1:3	3.0	90	40
6	323	1:4	3.0	92	38
7	323	1:2	1.0	70	35
8	323	1:2	0.5	60	30

Reaction conditions: 1 h, N₂ atmosphere.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of trans,trans-dimethyl muconate via cross-metathesis, based on the literature.[1]

General Protocol for Ruthenium-Catalyzed Cross-Metathesis

Materials:

- Methyl sorbate
- Methyl acrylate
- Ruthenium catalyst (e.g., Umicore M2, Grubbs 2nd Generation, Hoveyda-Grubbs 2nd Generation)
- Anhydrous solvent (optional, as the reaction can be run neat)

- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a clean, dry Schlenk flask equipped with a magnetic stir bar, add methyl sorbate.
- **Addition of Reactant:** Add methyl acrylate to the flask. A typical molar ratio is 1:2 of methyl sorbate to methyl acrylate.[1]
- **Inert Atmosphere:** Seal the flask and purge with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen.
- **Catalyst Addition:** Under a positive pressure of the inert gas, add the ruthenium catalyst (0.5-3.0 mol%).
- **Reaction:** Stir the reaction mixture at the desired temperature (e.g., 323 K) for the specified time (e.g., 1 hour).[1] The product, trans,trans-dimethyl muconate, is a solid and will precipitate out of the reaction mixture.[1]
- **Product Isolation:** After the reaction is complete, cool the mixture to room temperature. The solid product can be isolated by filtration.
- **Purification:** Wash the filtered solid with a cold solvent (e.g., cold methanol) to remove any unreacted starting materials and catalyst residues.
- **Drying:** Dry the purified trans,trans-dimethyl muconate under vacuum.
- **Analysis:** Characterize the product by GC-MS and NMR to confirm its identity and purity. The literature indicates that this method exclusively yields the trans,trans-isomer.[1][2]

Workflow from Bio-derived Feedstock to Terephthalate Precursor

The cross-metathesis reaction is a key step in a larger pathway to produce renewable terephthalates. The following diagram outlines this workflow, starting from bio-derived cis,cis-muconic acid.

Workflow for renewable terephthalate precursor synthesis.

Discussion

The cross-metathesis of sorbates and acrylates provides a direct route to trans,trans-dialkyl muconates, bypassing the need for isomerization of the biologically produced cis,cis-muconic acid.[1][2] The reaction is advantageous as it can be performed under solvent-free conditions with low catalyst loadings.[1][2] The precipitation of the solid trans,trans-dimethyl muconate product from the reaction mixture simplifies purification and drives the reaction equilibrium towards the product.[1]

The choice of catalyst is critical, with second-generation Grubbs and Hoveyda-Grubbs catalysts, as well as specialized catalysts like Umicore M2, demonstrating higher activity and yields compared to first-generation catalysts.[1] This is attributed to the N-heterocyclic carbene (NHC) ligand in the second-generation catalysts, which stabilizes the 14-electron ruthenium intermediate in the catalytic cycle.[3]

For researchers in drug development, the functionalized diene structure of dimethyl muconate offers a versatile scaffold for further chemical modifications. The cross-metathesis methodology provides a reliable and scalable route to this important intermediate.

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